molecular formula C12H10F4O3 B7989751 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid

5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid

Cat. No.: B7989751
M. Wt: 278.20 g/mol
InChI Key: WXJPJOZCSBVCOU-UHFFFAOYSA-N
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Description

5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid is an organic compound featuring a fluorinated phenyl ring and a valeric acid moiety. The presence of both fluorine and trifluoromethyl groups imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid typically involves the introduction of fluorine and trifluoromethyl groups onto a phenyl ring, followed by the formation of the valeric acid moiety. Common synthetic routes include:

    Electrophilic Aromatic Substitution: Fluorine and trifluoromethyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions using reagents like fluorine gas or trifluoromethyl iodide.

    Grignard Reaction: The valeric acid moiety can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable ester or acid chloride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale electrophilic aromatic substitution and Grignard reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles replace the fluorine or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid is unique due to the combination of its fluorinated phenyl ring and valeric acid moiety, which imparts distinct chemical and biological properties. This combination enhances its binding affinity and stability, making it valuable in various applications.

Properties

IUPAC Name

5-[3-fluoro-5-(trifluoromethyl)phenyl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O3/c13-9-5-7(4-8(6-9)12(14,15)16)10(17)2-1-3-11(18)19/h4-6H,1-3H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJPJOZCSBVCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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